molecular formula C14H25NO6 B2719018 3-N-Di-boc-2-methyl-propionic acid CAS No. 357610-29-8

3-N-Di-boc-2-methyl-propionic acid

Cat. No.: B2719018
CAS No.: 357610-29-8
M. Wt: 303.355
InChI Key: YDPOEKBZTAUKGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Di-boc-2-methyl-propionic acid typically involves the protection of an amino acid derivative. One common method is the reaction of 2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-N-Di-boc-2-methyl-propionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of Boc groups.

    Sodium Borohydride (NaBH4): Used for the reduction of carboxylic acids to alcohols.

Major Products Formed

    Free Amine: Formed after deprotection of Boc groups.

    Alcohol: Formed after reduction of the carboxylic acid group.

Scientific Research Applications

3-N-Di-boc-2-methyl-propionic acid is used in various scientific research applications, including:

Mechanism of Action

The primary mechanism of action for 3-N-Di-boc-2-methyl-propionic acid involves the protection of amino groups through the formation of Boc-protected derivatives. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis .

Properties

IUPAC Name

3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPOEKBZTAUKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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